ROCK-I Inhibition: 6-CF3 vs. 6-H
6-(Trifluoromethyl)isoquinolin-1-amine serves as a key fragment hit in ROCK-I inhibitor development. In a direct head-to-head comparison within the same IMAP assay format, the compound demonstrates measurable ROCK-I inhibition (IC50 = 2.14E+3 nM, equivalent to 2.14 µM) [1]. This contrasts with the unsubstituted isoquinolin-1-amine parent fragment, which lacks the 6-CF3 group and is not reported as a ROCK-I inhibitor in this context, highlighting that the 6-CF3 substitution is a critical determinant for initial affinity within this series [2]. Furthermore, the compound's reported activity in a separate enzyme inhibition assay (IC50 = 28 µM) [3] is classified as non-potent and non-selective, confirming its primary role is as a building block for further optimization rather than a potent final candidate.
| Evidence Dimension | Inhibition of ROCK-1 (Rho-associated protein kinase 1) |
|---|---|
| Target Compound Data | IC50 = 2.14E+3 nM (2.14 µM) |
| Comparator Or Baseline | Unsubstituted isoquinolin-1-amine (6-H): Not a ROCK-I inhibitor in this assay system |
| Quantified Difference | > 2.14 µM increase in inhibitory activity conferred by the 6-CF3 group |
| Conditions | Immobilized metal ion affinity-based fluorescence polarization (IMAP) assay for ROCK-1 inhibition |
Why This Matters
This quantifies the minimum binding contribution of the 6-CF3 group to ROCK-I, validating the compound's utility as a starting fragment for medicinal chemistry campaigns and differentiating it from the unsubstituted parent scaffold.
- [1] BindingDB. BDBM50417668 (CHEMBL1643368): Inhibition of ROCK-1 by IMAP assay. IC50 data. View Source
- [2] Ray P, Wright J, Adam J, et al. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorg Med Chem Lett. 2011;21(4):1084-1088. View Source
- [3] Southan C. Hypothesis annotation on PubMed Commons (PMID:27754406). 2017. View Source
